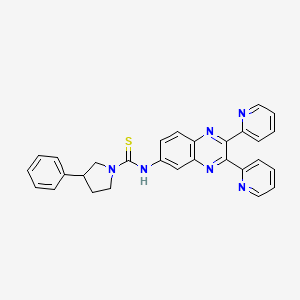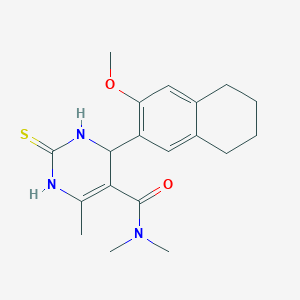![molecular formula C21H28N6O B4008911 1-{[6-(3-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4008911.png)
1-{[6-(3-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane
Description
Synthesis Analysis
Synthesis of related diazepine derivatives involves multi-step reactions, starting from basic heterocyclic compounds. For instance, the synthesis of tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones involves reacting 1-aryl-3-(dimethylamino)-1-propanones with 4,5-diamino-1H-pyrimidin-6-ones in acidic media (Insuasty et al., 1998). Such methodologies could be adapted for synthesizing the target compound by modifying the starting materials and reaction conditions to incorporate the specific substituents required for its structure.
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details through crystallography and NMR studies. For example, the X-ray crystal structure analysis of certain derivatives provides insights into the molecular orientation, bond lengths, and conjugation within the molecules (Moser et al., 2005). These analyses are crucial for understanding the spatial arrangement of atoms in diazepine derivatives and can be applied to the target compound to predict its molecular geometry and stability.
Chemical Reactions and Properties
Diazepine derivatives undergo various chemical reactions, including cycloadditions, which are pivotal for expanding their chemical diversity. For instance, the [4+2] cycloaddition reactions of 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes with vinyl- and isopropenylketenes lead to novel pyrimidinone/fused pyrimidinone derivatives (Sharma & Mahajan, 1997). Such reactions could be explored for the target compound to synthesize new derivatives with potentially unique properties.
Physical Properties Analysis
The physical properties of diazepine derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structure. The crystal packing, hydrogen bonding, and van der Waals interactions determine the solid-state properties of these compounds, which can be analyzed through crystallography and thermal analysis techniques (Toze et al., 2011).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the behavior of diazepine derivatives under different conditions. Studies on related compounds, such as the nucleophile-dependent diastereoselectivity in the ring expansion of pyrimidines to give 1,3-diazepines, highlight the impact of substituents and reaction conditions on the outcomes of chemical transformations (Fesenko et al., 2015).
properties
IUPAC Name |
[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-5-2-10-27(16-17)19-7-6-18(15-24-19)20(28)25-11-4-12-26(14-13-25)21-22-8-3-9-23-21/h3,6-9,15,17H,2,4-5,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKYXUXKCUELDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)C(=O)N3CCCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dichlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008837.png)

![methyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4008852.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4008866.png)
![methyl 2-cyclopentyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4008873.png)
![6-methyl-2-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B4008878.png)
![ethyl 2-[(2-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4008882.png)
![4-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B4008890.png)
![3-{[3-(2-furyl)acryloyl]amino}-N-(3-hydroxyphenyl)benzamide](/img/structure/B4008892.png)


![2-[1-carboxy-3-(methylthio)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4008916.png)
